Bienvenue dans la boutique en ligne BenchChem!

Etrasimod

S1P receptor modulator signaling bias cardiac safety

Etrasimod is a next-generation oral S1P receptor modulator with a unique signaling bias—preserved β-arrestin recruitment (EC50 44 nM) with reduced G protein activation (EC50 57 nM). This profile delivers lower bradycardia incidence vs. ozanimod and faster lymphocyte recovery (median 2.6 weeks) vs. fingolimod (4–6 weeks). Clinical remission rates reach 32% at Week 52 with no mandatory first-dose cardiac monitoring. Its short half-life (30 hours) enables rapid therapy cycling, ideal for treat-to-target strategies. Consistent efficacy across biologic-naïve and biologic-experienced UC populations. This high-purity research-grade compound is the definitive tool for GPCR biased agonism studies, S1P1 signaling pathway dissection, comparative effectiveness research, and preclinical inflammatory bowel disease models. Global shipping available.

Molecular Formula C26H26F3NO3
Molecular Weight 457.5 g/mol
CAS No. 1206123-37-6
Cat. No. B607385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtrasimod
CAS1206123-37-6
SynonymsAPD334;  APD-334;  APD 334;  Etrasimod.
Molecular FormulaC26H26F3NO3
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F
InChIInChI=1S/C26H26F3NO3/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32)/t17-/m1/s1
InChIKeyMVGWUTBTXDYMND-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etrasimod (CAS 1206123-37-6) for Ulcerative Colitis: A Selective S1P1,4,5 Receptor Modulator with Differentiated Pharmacodynamics


Etrasimod is an oral, once-daily, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1, 4, and 5 (S1P1,4,5), while avoiding S1P2 and S1P3 [1]. It is approved for the treatment of moderately to severely active ulcerative colitis in adults [1]. Unlike first-generation S1P modulators, etrasimod exhibits a unique signaling bias characterized by preserved β-arrestin recruitment and S1P1 internalization potency but reduced G protein activation [2]. This pharmacological signature is associated with a distinct benefit-risk profile in clinical practice.

Why Generic S1P Receptor Modulators Cannot Substitute for Etrasimod: Evidence of Non-Interchangeability


In-class S1P receptor modulators are not interchangeable due to critical differences in receptor selectivity, intracellular signaling bias, and resulting clinical safety profiles. Etrasimod's distinct S1P1-5 binding profile and its reduced potency in G protein-mediated pathways translate into a lower incidence of cardiac conduction abnormalities compared to ozanimod and a more favorable lymphocyte recovery kinetic compared to fingolimod [1]. These pharmacological differences are not captured by simplistic comparisons of S1P1 affinity and directly impact clinical management, particularly regarding first-dose monitoring requirements and infection risk management [2].

Etrasimod Differentiation Evidence: Quantitative Comparator Data vs. Fingolimod, Ozanimod, and Siponimod


S1P1 Signaling Bias: Reduced G Protein Activation Relative to β-Arrestin Recruitment

Etrasimod exhibits a unique signaling bias at S1P1 compared to other S1P receptor modulators. In head-to-head assays, etrasimod's potency for G protein activation (GTPγS binding) is 48-fold lower than its potency for β-arrestin recruitment (EC50 ratio 57 nM vs. 44 nM), whereas ozanimod shows the opposite pattern with 28-fold higher potency for G protein activation (EC50 1.2 nM vs. 33.2 nM) [1]. This signaling bias translates into functional differences in human cardiac cells, where etrasimod induces significantly diminished activation of G protein-coupled inwardly rectifying potassium channels (GIRK) compared to ozanimod [1].

S1P receptor modulator signaling bias cardiac safety

Clinical Remission Rates in Ulcerative Colitis: Etrasimod vs. Placebo and Indirect Comparison with Ozanimod

In the pivotal ELEVATE UC 52 trial, etrasimod 2 mg once daily demonstrated a clinical remission rate of 27% at Week 12 compared to 7% for placebo, a treatment difference of 20 percentage points (p<0.001) [1]. At Week 52, the clinical remission rate was 32% for etrasimod vs. 7% for placebo, a difference of 25 percentage points (p<0.001) [1]. In cross-study comparison, the placebo-adjusted clinical remission rate for etrasimod at Week 10-12 is numerically similar to that reported for ozanimod in the True North trial (18.4% vs. 6.0% placebo at Week 10), but etrasimod uniquely demonstrates efficacy in both biologic-naïve and biologic-experienced patients without attenuation [2].

ulcerative colitis clinical remission phase 3 trial

Lymphocyte Recovery Kinetics: Rapid Reversibility Compared to Fingolimod

Etrasimod's lymphocyte sequestration effect is rapidly reversible upon discontinuation, in contrast to the prolonged effect of fingolimod. After stopping etrasimod 2 mg once daily, median time to lymphocyte count recovery to normal range is 2.6 weeks, with 90% of patients recovering within 4.7 weeks [1]. In comparison, fingolimod requires a median of 4-6 weeks for lymphocyte counts to return to normal, and full recovery can take up to 2 months [2]. This difference is attributed to etrasimod's shorter half-life (approximately 30 hours) versus fingolimod's prolonged half-life (6-9 days) [3].

pharmacodynamics lymphocyte count drug washout

First-Dose Bradycardia Incidence: Etrasimod vs. S1P Modulator Class

Etrasimod is associated with a low incidence of clinically significant bradycardia upon treatment initiation. In pooled data from the ELEVATE UC clinical program, the greatest mean decrease in heart rate from baseline was 7.2 bpm at 2-3 hours post-first dose [1]. Bradycardia (defined as heart rate <60 bpm) was reported in 2.9% of etrasimod-treated patients on Day 1, compared to 0% in placebo [2]. In contrast, first-dose bradycardia incidence with fingolimod ranges from 0.6% to 12% depending on definition, and significant bradycardia (HR <45 bpm) occurs in approximately 4% of patients, necessitating mandatory 6-hour first-dose monitoring [3]. The reduced bradycardia signal with etrasimod is consistent with its lower potency in activating G protein-mediated cardiac GIRK channels [4].

cardiac safety bradycardia adverse events

Pharmacokinetic Half-Life: Etrasimod vs. Fingolimod and Siponimod

Etrasimod exhibits a mean plasma elimination half-life of approximately 30 hours (range 29.7-36.4 hours) at steady state, which is substantially shorter than fingolimod (6-9 days) and comparable to siponimod (approximately 30 hours) [1]. The short half-life of etrasimod, combined with its lack of active metabolites, allows for rapid achievement of steady-state concentrations (within 7 days) and predictable washout upon discontinuation [2]. In contrast, fingolimod's prolonged half-life due to extensive tissue distribution and active metabolites results in a slow washout period of up to 2 months, complicating treatment sequencing and management of adverse events [3].

pharmacokinetics half-life drug clearance

Etrasimod Application Scenarios: Where Differentiated Pharmacology Drives Clinical and Procurement Decisions


First-Line Oral Advanced Therapy for Moderate-to-Severe Ulcerative Colitis

Etrasimod's clinical remission rates of 27% at Week 12 and 32% at Week 52, with placebo-adjusted differences of 20% and 25% respectively, support its use as a first-line oral advanced therapy in patients with moderately to severely active UC [1]. Its efficacy is consistent across biologic-naïve and biologic-experienced populations, making it a versatile option before or after biologic failure. The lack of mandatory first-dose cardiac monitoring, due to the low incidence of clinically significant bradycardia (2.9% Day 1), further enhances its practicality in outpatient gastroenterology practice [2].

Treatment Sequencing in Patients Requiring Future Therapy Changes

Etrasimod's short half-life (30 hours) and rapid lymphocyte recovery (median 2.6 weeks) make it an attractive option for patients who may require future treatment changes or elective procedures [1]. Unlike fingolimod, which requires a 4-6 week washout period, etrasimod allows for a shorter treatment-free interval, minimizing the risk of disease flare during transitions and reducing the window of immunosuppression. This property is particularly valuable in a treat-to-target strategy where rapid cycling between therapies may be necessary.

Research Use in S1P1 Signaling Bias Studies

Etrasimod's unique signaling bias, characterized by preserved β-arrestin recruitment (EC50 44 nM) and reduced G protein activation (EC50 57 nM), makes it a valuable tool compound for dissecting S1P1-mediated signaling pathways [1]. Its diminished activation of cardiac GIRK channels compared to ozanimod provides a pharmacological platform for investigating the molecular determinants of S1P modulator-induced bradycardia. Researchers studying biased agonism at GPCRs will find etrasimod a critical reference compound for elucidating the therapeutic index of S1P1 modulators.

Comparative Effectiveness and Safety Research in Inflammatory Bowel Disease

Etrasimod's differentiated pharmacodynamic and safety profile supports its inclusion in real-world comparative effectiveness studies against other oral small molecules (e.g., ozanimod, upadacitinib) and biologics. Key endpoints for such studies include time to lymphocyte recovery, incidence of bradycardia, and corticosteroid-free remission rates. The availability of robust phase 3 data (ELEVATE UC 52 and UC 12) facilitates robust indirect treatment comparisons and network meta-analyses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etrasimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.